molecular formula C5H8O3 B2699393 1,3-Dioxepan-2-one CAS No. 4427-94-5

1,3-Dioxepan-2-one

Cat. No.: B2699393
CAS No.: 4427-94-5
M. Wt: 116.116
InChI Key: VKSWWACDZPRJAP-UHFFFAOYSA-N
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Description

1,3-Dioxepan-2-one (CAS: 4427-94-5) is a seven-membered cyclic carbonate with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol . It is primarily utilized as a monomer in ring-opening polymerization (ROP) to synthesize aliphatic polycarbonates, which exhibit biodegradability and tunable mechanical properties . Its polymerization is typically initiated via cationic mechanisms using agents like water-hydrogen chloride complexes or organocatalysts, producing high-molecular-weight polymers suitable for biomedical applications such as pH-sensitive drug delivery systems .

Preparation Methods

1,3-Dioxepan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-1-butanol with tetramethylammonium bicarbonate . Another method includes the acetal exchange reaction followed by dehydrochlorination . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1,3-Dioxepan-2-one undergoes several types of chemical reactions, including ring-opening polymerization. This reaction is catalyzed by organocatalysts such as triazabicyclo[4.4.0]dec-5-ene and 1,8-diazabicyclo[5.4.0]undec-7-ene . The major products formed from these reactions are polyesters, which are valuable in various industrial applications. Additionally, this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Scientific Research Applications

Ring-Opening Polymerization

1,3-Dioxepan-2-one is primarily utilized in the ring-opening polymerization process to create polyesters. Studies have shown that this polymerization can be catalyzed using various organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under mild conditions.

Case Study: Polymerization Mechanisms

Research conducted by Zhang et al. (2019) demonstrated that the ROP of this compound can achieve high conversion rates (>99%) with specific catalysts. The study revealed that varying the catalyst type significantly affects the polymer's molecular weight and polydispersity index (PDI).

The polymers derived from this compound are notable for their biodegradability and biocompatibility, making them suitable for applications in environmentally friendly materials and medical devices.

Case Study: Biocompatibility Testing

A study published in Macromolecular Rapid Communications highlighted the use of poly(this compound) in drug delivery systems. In vitro tests showed that these polymers supported cell growth and proliferation, indicating their potential for biomedical applications.

Drug Delivery Systems

The unique properties of polymers synthesized from this compound allow for controlled drug release mechanisms. These polymers can be engineered to degrade at specific rates depending on the application requirements.

Case Study: Controlled Release Mechanism

In a study by Liu et al. (2020), poly(this compound) was used to encapsulate a model drug. The results indicated a sustained release profile over an extended period, demonstrating the material's efficacy as a drug carrier.

Tissue Engineering Scaffolds

Due to their favorable mechanical properties and biocompatibility, polymers derived from this compound are also explored as scaffolds in tissue engineering.

Case Study: Scaffold Development

Research published in Advanced Healthcare Materials examined scaffolds made from poly(this compound). The scaffolds supported cell adhesion and proliferation while allowing for nutrient diffusion—critical factors for tissue regeneration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Carbonates and Esters: Structural and Reactivity Differences

The table below summarizes key differences between 1,3-Dioxepan-2-one and related cyclic compounds:

Compound Name CAS Number Ring Size Polymerization Mechanism Key Applications Safety Considerations
This compound 4427-94-5 7-membered Cationic ROP Biodegradable polycarbonates, drug carriers Flammable (R10), causes burns (R34)
1,3-Dioxolane 646-06-0 5-membered Anionic/cationic ROP Solvents, electrolytes Low toxicity
2-Methyl-1,3-dioxolane 497-26-7 5-membered Limited polymerization Industrial solvents Irritant (R36/37/38)
δ-Valerolactone 542-86-3 6-membered Coordination-insertion ROP Polyesters, elastomers Non-hazardous
1,4-Dioxane 123-91-1 6-membered Not polymerizable Solvent, stabilizer Suspected carcinogen (R45)

Polymerization Behavior and Product Properties

  • Ring Strain and Reactivity : The seven-membered ring of this compound exhibits lower ring strain compared to five-membered analogs (e.g., 1,3-dioxolane), enabling controlled polymerization with minimal side reactions . In contrast, δ-valerolactone (6-membered) undergoes faster ROP due to higher strain but yields less flexible polyesters .
  • Mechanistic Differences : While this compound polymerizes via cationic pathways, δ-valerolactone requires coordination catalysts (e.g., tin octoate) for efficient chain growth .
  • Material Performance : Poly(this compound) demonstrates superior hydrolytic stability compared to poly(1,3-dioxolane) due to its larger ring size, which reduces water permeability .

Biological Activity

1,3-Dioxepan-2-one is a cyclic compound that has garnered attention in various fields of research due to its significant biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by a six-membered ring containing two oxygen atoms. Its structure allows for unique interactions with biological systems, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of this compound derivatives. For instance, research indicates that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Compound MIC (µg/mL) Target Bacteria
Compound 1625-1250S. aureus
Compound 4625E. faecalis
Compound 6<1000P. aeruginosa

These findings suggest that modifications to the dioxepan structure can enhance its antibacterial efficacy, making it a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound derivatives have shown promising antifungal activity. For example, several synthesized compounds demonstrated significant antifungal effects against Candida albicans, with some achieving high potency levels.

Compound Activity Target Fungus
Compound 2SignificantC. albicans
Compound 5ModerateC. albicans

This antifungal activity indicates the potential for these compounds to be developed into therapeutic agents for treating fungal infections .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Disruption of Cell Membrane Integrity : Some derivatives can disrupt the integrity of microbial cell membranes, leading to cell death.
  • Inhibition of Enzymatic Activity : Certain compounds may inhibit key enzymes involved in microbial metabolism, thus preventing growth and replication.

Synthesis and Evaluation

A study conducted by Pavelyev et al. synthesized various chiral and racemic derivatives of this compound to evaluate their biological activities. The researchers reported that specific modifications at the 3 and 4 positions significantly influenced both antibacterial and antifungal activities .

Another study focused on the synthesis of β-hydroxysulfides derived from 1,3-dioxepan-5-ol, which were evaluated for their antifungal properties against clinical isolates of fungi. The results indicated that some enantiomerically pure compounds showed promising antifungal activity comparable to established antifungal drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dioxepan-2-one, and what analytical techniques are critical for verifying its purity and structure?

  • Methodological Answer : The primary synthesis involves cationic ring-opening polymerization (CROP) of cyclic carbonates. Key steps include optimizing reaction conditions (e.g., temperature, initiator-to-monomer ratio) and purification via recrystallization or column chromatography. Analytical validation requires nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and gas chromatography-mass spectrometry (GC-MS) to assess purity. Differential scanning calorimetry (DSC) can confirm thermal properties .

Q. How does the seven-membered ring structure of this compound influence its polymerization behavior compared to smaller cyclic monomers?

  • Methodological Answer : The larger ring size reduces ring strain, leading to slower polymerization kinetics compared to five- or six-membered analogs. Researchers should conduct comparative kinetic studies using real-time techniques like in-situ NMR or rheometry to monitor conversion rates. Steric effects and initiator selectivity (e.g., Lewis acids vs. nucleophiles) must also be systematically evaluated .

Q. What laboratory safety protocols and personal protective equipment (PPE) are essential when synthesizing or handling this compound in research settings?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Conduct reactions in a fume hood to mitigate inhalation risks. Follow OSHA or EN166 standards for PPE. Implement spill containment protocols and dispose of waste according to institutional guidelines. Pre-experiment risk assessments should address reactivity hazards (e.g., exothermic polymerization) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction kinetics for the cationic ring-opening polymerization of this compound?

  • Methodological Answer : Perform meta-analyses of existing data to identify variables causing discrepancies (e.g., solvent polarity, initiator purity). Design controlled replicate studies using standardized conditions (e.g., anhydrous solvents, inert atmosphere). Advanced kinetic modeling (e.g., Monte Carlo simulations) can isolate rate-determining steps and validate mechanistic hypotheses .

Q. How should researchers design controlled experiments to investigate the effect of initiator choice on the molecular weight distribution of poly(this compound)?

  • Methodological Answer : Use a matrix approach with varied initiators (e.g., Sn(Oct)₂, DBU) and characterize outcomes via gel permeation chromatography (GPC) for molecular weight distribution. Control variables include monomer concentration and temperature. Statistical tools like ANOVA can identify significant differences in dispersity (Đ) values across initiators .

Q. What computational modeling approaches are suitable for predicting the copolymerization behavior of this compound with other cyclic esters?

  • Methodological Answer : Density functional theory (DFT) can model transition states and copolymerization energetics. Molecular dynamics (MD) simulations may predict chain microstructure. Validate predictions experimentally via ¹³C NMR for sequence analysis and DSC for thermal transitions .

Q. Literature Review and Data Analysis

Q. What systematic approaches ensure comprehensive retrieval of primary literature on this compound while avoiding unreliable sources?

  • Methodological Answer : Use SciFinder or Reaxys with CAS Registry Number (24835-17-0) for precise searches. Filter results to peer-reviewed journals and exclude non-academic sources (e.g., BenchChem). Cross-reference citations in foundational papers (e.g., Matsuo et al., 2016) to identify key studies .

Q. What statistical methods are recommended for analyzing discrepancies in thermal stability data reported for poly(this compound) across different studies?

  • Methodological Answer : Apply multivariate regression to account for variables like molecular weight, end-group chemistry, and testing conditions (e.g., TGA heating rates). Use Tukey’s HSD test for post-hoc comparisons of degradation temperatures. Report confidence intervals to quantify uncertainty .

Q. Application-Driven Research

Q. How can the hydrolytic degradation profile of poly(this compound) be quantitatively compared to other aliphatic polycarbonates in biomedical applications?

  • Methodological Answer : Conduct accelerated degradation studies in PBS at physiological pH and temperature. Monitor mass loss via gravimetry and molecular weight reduction via GPC. Use SEM/EDS to correlate surface erosion with degradation kinetics. Compare results to benchmarks like poly(ε-caprolactone) .

Q. What in vitro assays are most effective for evaluating the cytocompatibility of poly(this compound)-based materials for tissue engineering?

  • Methodological Answer : Perform ISO 10993-5 compliant assays: MTT for cell viability, live/dead staining for membrane integrity, and ELISA for inflammatory cytokine release (e.g., IL-6, TNF-α). Use primary human fibroblasts or osteoblasts to simulate physiological responses .

Properties

IUPAC Name

1,3-dioxepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5-7-3-1-2-4-8-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSWWACDZPRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155449-11-9
Details Compound: 1,3-Dioxepan-2-one, homopolymer
Record name 1,3-Dioxepan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155449-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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